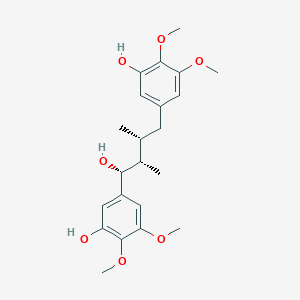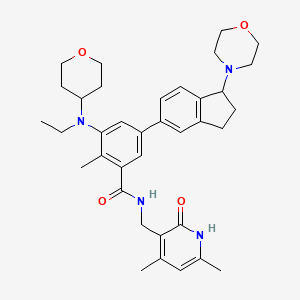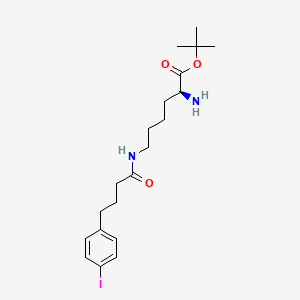
Lys(CO-C3-p-I-Ph)-O-tBu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lys(CO-C3-p-I-Ph)-O-tBu, also known as Lysine (N-(3-(4-iodophenyl)propionyl))-O-tert-butyl ester, is a compound that has gained attention in scientific research due to its unique structure and potential applications. This compound is a derivative of lysine, an essential amino acid, and is modified with a propionyl group attached to a para-iodophenyl ring and a tert-butyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lys(CO-C3-p-I-Ph)-O-tBu typically involves the following steps:
Protection of the Lysine Amino Group: The amino group of lysine is protected using a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
Acylation: The protected lysine is then acylated with 3-(4-iodophenyl)propionic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of peptide synthesis and protection-deprotection strategies are likely employed. These methods ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
Lys(CO-C3-p-I-Ph)-O-tBu can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the iodophenyl group.
Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to substitute the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodophenyl ketones, while substitution reactions can introduce various functional groups to the phenyl ring.
科学的研究の応用
Lys(CO-C3-p-I-Ph)-O-tBu has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacokinetic modifier.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of Lys(CO-C3-p-I-Ph)-O-tBu involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The propionyl and iodophenyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Lys(CO-C3-p-I-Ph)-OMe: A similar compound with a methoxy group instead of a tert-butyl ester group.
Lys(CO-C3-p-Br-Ph)-O-tBu: A bromine-substituted analog of Lys(CO-C3-p-I-Ph)-O-tBu.
Lys(CO-C3-p-Cl-Ph)-O-tBu: A chlorine-substituted analog of this compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodophenyl group enhances its potential for use in radiolabeling and imaging studies, while the tert-butyl ester group provides stability and solubility advantages.
特性
分子式 |
C20H31IN2O3 |
|---|---|
分子量 |
474.4 g/mol |
IUPAC名 |
tert-butyl (2S)-2-amino-6-[4-(4-iodophenyl)butanoylamino]hexanoate |
InChI |
InChI=1S/C20H31IN2O3/c1-20(2,3)26-19(25)17(22)8-4-5-14-23-18(24)9-6-7-15-10-12-16(21)13-11-15/h10-13,17H,4-9,14,22H2,1-3H3,(H,23,24)/t17-/m0/s1 |
InChIキー |
BTKQPZFZKRZXTN-KRWDZBQOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |
正規SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)
![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)

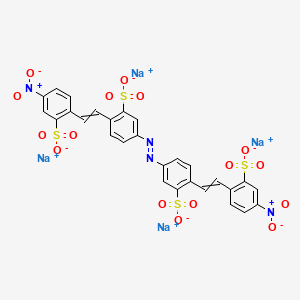
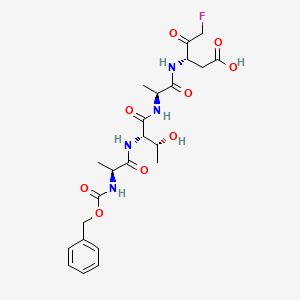


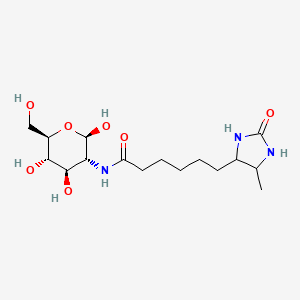
![4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one](/img/structure/B12369854.png)
